molecular formula C12H8F6N2O B13706022 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol

Cat. No.: B13706022
M. Wt: 310.19 g/mol
InChI Key: DWHXZKQHCMGZKM-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery research. The compound features an imidazole core, a privileged scaffold in heterocyclic chemistry, which is functionalized with a methanol group at the 4-position and a 3,5-bis(trifluoromethyl)phenyl moiety at the 2-position. The presence of two strong electron-withdrawing trifluoromethyl groups on the phenyl ring can profoundly influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable building block for developing bioactive molecules . This reagent is primarily utilized in research as a key synthetic intermediate for constructing more complex molecular architectures. Its structural characteristics make it particularly useful for investigating ubiquitin-specific proteases (USPs), which are important targets in oncology research. Compounds containing the 3,5-bis(trifluoromethyl)phenyl group have demonstrated relevance in studying deubiquitinating enzyme (DUB) inhibitors, including ubiquitin-specific protease 1 (USP1) . USP1 inhibition has emerged as a promising strategy for targeting the DNA damage response pathway in cancers, potentially enhancing the efficacy of chemotherapeutic agents such as cisplatin, particularly in non-small cell lung cancer (NSCLC) and breast cancer models . The compound is provided with comprehensive analytical data to ensure identity and purity for research applications. Researchers should note that this product is intended for Research Use Only and is not classified as a drug, food additive, or cosmetic, and is not intended for diagnostic, therapeutic, or veterinary applications. Proper handling procedures are recommended, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C12H8F6N2O

Molecular Weight

310.19 g/mol

IUPAC Name

[2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H8F6N2O/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-19-4-9(5-21)20-10/h1-4,21H,5H2,(H,19,20)

InChI Key

DWHXZKQHCMGZKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Condensation of 3,5-Bis(trifluoromethyl)benzaldehyde with Imidazole Derivatives

The most common and documented method for synthesizing 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol involves the condensation reaction between 3,5-bis(trifluoromethyl)benzaldehyde and an appropriate imidazole derivative. This approach is noted for yielding high-purity products with good yields.

  • Reaction Overview : The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde reacts with the imidazole nitrogen to form the imidazole-4-methanol structure via nucleophilic addition and subsequent cyclization.
  • Reaction Conditions : Typically conducted in methanol or other polar solvents at room temperature or slightly elevated temperatures.
  • Purification : The crude product is purified by recrystallization or column chromatography.
  • Characterization : Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the compound.
Parameter Details
Starting Materials 3,5-Bis(trifluoromethyl)benzaldehyde, Imidazole derivative
Solvent Methanol or similar polar solvents
Temperature Room temperature to moderate heating (20–60 °C)
Reaction Time Several hours (typically 3–10 hours)
Purification Method Recrystallization, silica gel column chromatography
Characterization Techniques NMR, MS
Yield High (exact values vary depending on conditions)

This method is supported by synthesis descriptions from Vulcanchem and patent literature that emphasize the condensation approach as a reliable route to this compound.

Alternative Synthetic Routes Involving Imidazole Substitutions

While direct condensation is the primary method, related synthetic strategies involve the preparation of substituted imidazole intermediates, which can then be functionalized to yield the target compound.

  • Imidazole Ring Formation : Some patents describe the synthesis of imidazole derivatives bearing trifluoromethylphenyl groups through multi-step reactions involving base-catalyzed cyclizations and functional group transformations.
  • Use of Catalysts and Bases : Tertiary amines such as triethylamine or diisopropylethylamine are commonly used as bases to facilitate ring closure and substitution reactions.
  • Salt Formation and Conversion : The intermediates are often isolated as salts (e.g., hydrochloride salts) and later converted to free bases for further reactions.

Although these routes are more complex, they provide flexibility in modifying the imidazole core or substituents, which can be advantageous for tailoring biological activity or material properties.

Detailed Reaction Example from Literature

A representative example from the literature involves the following steps:

This method yields 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol with high purity and reproducibility.

Analytical Data and Characterization

The compound’s structure and purity are typically confirmed by:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural elucidation, confirmation of substitution pattern Chemical shifts consistent with imidazole and trifluoromethyl groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 310.19 (Molecular weight)
Infrared Spectroscopy (IR) Functional group identification Characteristic OH stretch, imidazole ring vibrations
Elemental Analysis Purity and composition verification Consistent with calculated C, H, N, F, O percentages

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation of 3,5-bis(trifluoromethyl)benzaldehyde with imidazole derivative 3,5-Bis(trifluoromethyl)benzaldehyde, imidazole derivative, base (e.g., triethylamine) Methanol, room temp to 60 °C, 3-10 h High yield, straightforward, well-documented Requires pure starting materials
Multi-step synthesis via substituted imidazole intermediates Various substituted imidazoles, bases, catalysts Variable; may include reflux, inert atmosphere Allows structural modifications More complex, longer synthesis

Research Findings and Applications

Research indicates that the trifluoromethyl groups enhance the compound’s stability and biological activity, making it a promising scaffold for drug development, particularly in anticancer research. The hydroxymethyl group provides a handle for further functionalization, which can optimize interactions with biological targets.

Chemical Reactions Analysis

Nucleophilic Substitutions

The hydroxymethyl (-CH₂OH) group at position 4 of the imidazole ring serves as a versatile site for nucleophilic substitution. Key transformations include:

Halogenation

  • Conversion to chlorides or bromides via treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), enabling further cross-coupling reactions.

  • Example: Reaction with SOCl₂ yields 4-chloromethyl derivatives, which can participate in Suzuki-Miyaura couplings.

Esterification

  • Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) forms esters, enhancing lipophilicity for pharmaceutical applications .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles under acidic or basic conditions:

Imidazole Ring Expansion

  • In the presence of aldehydes or ketones, the hydroxymethyl group facilitates cyclization to form six-membered rings. For example, condensation with benzaldehyde under acidic conditions yields tetracyclic structures.

Formation of Oxazolines

  • Reaction with nitriles (e.g., acetonitrile) in the presence of Lewis acids (e.g., ZnCl₂) generates oxazoline derivatives via nucleophilic attack at the hydroxymethyl group .

Oxidation

  • The hydroxymethyl group oxidizes to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    -CH2OHKMnO4,H2SO4-COOH\text{-CH}_2\text{OH} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{-COOH}

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline, altering electronic properties for material science applications.

Electrophilic Aromatic Substitution (EAS)

The aryl ring’s electron-deficient nature (due to trifluoromethyl groups) directs EAS to specific positions:

Reaction TypeReagents/ConditionsPosition SubstitutedYield*
NitrationHNO₃/H₂SO₄, 0–5°CPara to CF₃ groupsModerate
SulfonationSO₃/H₂SO₄, 50°CMeta to CF₃ groupsHigh

*Yields inferred from analogous trifluoromethylaryl reactions .

Cross-Coupling Reactions

The aryl trifluoromethyl groups enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Requires prior halogenation at the hydroxymethyl position. For example, 4-chloromethyl derivatives couple with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl systems .

Buchwald-Hartwig Amination

  • Direct amination of the aryl ring using Pd-PEPPSI catalysts and primary/secondary amines, yielding amino-substituted derivatives .

Acid-Base Reactions

The imidazole NH proton (pKa ~14.5) undergoes deprotonation with strong bases (e.g., NaH), forming a nucleophilic imidazolide ion that reacts with electrophiles like alkyl halides .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu, Pd), forming complexes used in catalysis. For example:

Imidazole+CuCl2Cu(imidazole)nCl2(n = 1–2)\text{Imidazole} + \text{CuCl}_2 \rightarrow \text{Cu(imidazole)}_n\text{Cl}_2 \quad (\text{n = 1–2})

These complexes enhance catalytic activity in Ullmann or Heck reactions .

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Research Implications and Limitations

The trifluoromethyl groups in the target compound may improve blood-brain barrier penetration compared to Compound A’s dioxol group.

Further studies are needed to confirm bioactivity, leveraging synthesis methods from analogous compounds (e.g., aldehyde-amine condensations ).

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol is a chemical compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Compound NameStructureKey Features
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanolStructureContains two trifluoromethyl groups, enhancing lipophilicity and reactivity

Antimicrobial Properties

Research indicates that 2-[3,5-bis(trifluoromethyl)phenyl]imidazole-4-methanol exhibits promising antimicrobial activity. In studies assessing its effectiveness against various microbial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing notable antibacterial effects.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and receptors within microbial cells. The trifluoromethyl groups enhance hydrogen bonding capabilities and hydrophobic interactions, which may lead to alterations in enzyme activity or receptor modulation. This interaction profile suggests potential applications in drug development targeting resistant bacterial strains.

Case Studies and Research Findings

  • Antibacterial Activity Against MRSA : A study evaluated the antibacterial efficacy of various imidazole derivatives, including 2-[3,5-bis(trifluoromethyl)phenyl]imidazole-4-methanol. The compound exhibited an inhibition zone diameter of up to 30 mm at concentrations as low as 50 µg/mL against MRSA strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines. Results indicated that at concentrations below 100 µg/mL, the compound maintained over 80% cell viability in normal human fibroblasts (HFF-1), suggesting a favorable safety profile for therapeutic use .
  • Enzyme Inhibition Studies : The compound was also evaluated for its potential as an enzyme inhibitor. Notably, it showed promise as a histone deacetylase (HDAC) inhibitor, with IC50 values indicating effective inhibition at nanomolar concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 2-[3,5-bis(trifluoromethyl)phenyl]imidazole-4-methanol relative to other imidazole derivatives:

Compound NameStructureBiological Activity
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanolStructureModerate antibacterial activity
1-[2-(Trifluoromethyl)phenyl]imidazoleStructureLow cytotoxicity; limited antibacterial efficacy
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanolStructureHigh antibacterial activity; effective HDAC inhibitor

Q & A

Q. How can machine learning (ML) accelerate derivative synthesis via high-throughput experimentation?

  • Methodological Answer : Train ML models on reaction datasets (e.g., yields, solvents) to predict optimal conditions for novel derivatives. Automated platforms (e.g., robotic liquid handlers) validate predictions, enabling rapid screening of 100+ analogs in parallel .

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